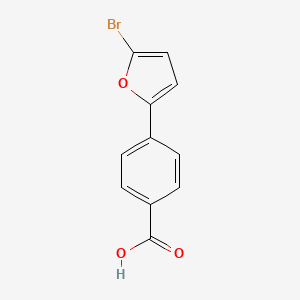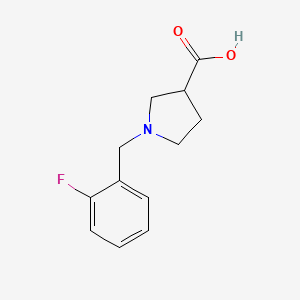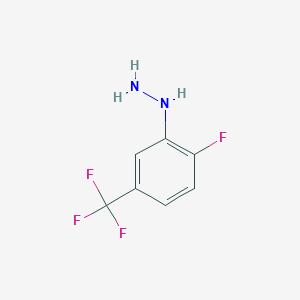
Acide 3-(1-isopropyl-1H-indol-3-yl)propanoïque
Vue d'ensemble
Description
3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is a chemical compound with the CAS Number: 1284954-96-6 . It has a molecular weight of 231.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3, (H,16,17) . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'indole ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, ils ont été testés contre diverses souches de bactéries, notamment Mycobacterium tuberculosis et Mycobacterium smegmatis, montrant des résultats prometteurs comme agents antibactériens potentiels .
Activité anti-VIH
Certains dérivés de l'indole auraient des propriétés anti-VIH. Des études de docking moléculaire ont été réalisées pour évaluer leur efficacité contre le VIH-1, suggérant une application potentielle dans le développement de médicaments antiviraux .
Agents anti-inflammatoires
Les composés à base d'indole ont été évalués comme inhibiteurs de la phospholipase A2α cytosolique, une enzyme impliquée dans le processus inflammatoire. Cela suggère une application possible dans le développement de nouveaux médicaments anti-inflammatoires .
Régulation de la croissance des plantes
L'acide indole-3-acétique est une hormone végétale bien connue impliquée dans la régulation de la croissance des plantes. Les dérivés de l'indole, y compris éventuellement l'acide 3-(1-isopropyl-1H-indol-3-yl)propanoïque, pourraient être explorés pour leur utilisation potentielle en agriculture afin de promouvoir la croissance et le développement des plantes .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The compound’s potential biological activities suggest that it could have a wide range of effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
3-(1-isopropyl-1H-indol-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The compound’s interactions with enzymes such as cytochrome P450 can lead to its metabolism and subsequent biological effects . Additionally, 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can modulate the activity of proteins involved in cell signaling pathways, thereby influencing cellular responses .
Cellular Effects
The effects of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(1-isopropyl-1H-indol-3-yl)propanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s interaction with receptors can trigger downstream signaling cascades that alter gene expression . Additionally, 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can modulate the activity of transcription factors, thereby influencing the transcription of target genes . These molecular interactions are critical for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can lead to sustained changes in cellular function, such as prolonged activation or inhibition of signaling pathways . These effects are essential for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety margins of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid .
Metabolic Pathways
3-(1-isopropyl-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways . It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic processes can influence the compound’s biological activity and duration of action . Additionally, 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPGMUMTCROQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)
![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)



![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)




